Cinnamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

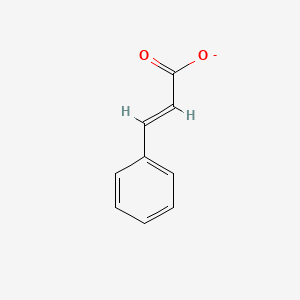

Cinnamate is a member of the class of cinnamates that results from the deprotonation of the carboxy group of cinnamic acid. It is a member of cinnamates and a phenylpropanoid. It is a conjugate base of a cinnamic acid.

Aplicaciones Científicas De Investigación

Biological Activities and Therapeutic Applications

Cinnamate and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. Here are some key applications:

1. Anticancer Properties

- This compound hybrids have shown promise as anticancer agents. Research indicates that compounds like benzyl this compound induce apoptosis in cancer cells and inhibit their migration, suggesting potential in cancer therapy . Additionally, this compound derivatives have been studied for their ability to target multiple pathways involved in tumor growth .

2. Cardiovascular Health

- Studies demonstrate that this compound supplementation can enhance lipid metabolism, leading to lower cholesterol and triglyceride levels in the liver. This effect is attributed to the inhibition of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity, which is crucial for cholesterol synthesis . Such findings suggest that this compound could be beneficial in managing hyperlipidemia and related cardiovascular conditions.

3. Anti-inflammatory Effects

- Cinnamates have been shown to possess both pro-inflammatory and anti-inflammatory properties. For instance, methyl this compound exhibits significant anti-inflammatory activity while maintaining low cytotoxicity, indicating its potential for treating inflammatory diseases such as periodontal disease .

4. Antimicrobial Activity

- Various this compound derivatives demonstrate antimicrobial properties against a range of pathogens. This includes efficacy against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Industrial Applications

This compound compounds are not only limited to therapeutic uses but also find applications in various industries:

1. Flavoring and Fragrance Industry

- Cinnamic acid is widely used as a flavoring agent and as a precursor for synthesizing esters like butyl this compound, which are utilized in perfumes and cosmetics due to their pleasant aroma .

2. Food Preservation

- The antimicrobial properties of cinnamates make them useful as natural preservatives in food products. They can inhibit microbial growth, thus extending shelf life and ensuring food safety .

3. Material Science

- Recent advancements highlight the use of cinnamic acid in developing biobased functional materials. Cinnamates can be incorporated into polymers to create materials that respond to UV light, offering potential applications in sustainable materials and smart technologies . For example, polythis compound films exhibit photodeformability when exposed to UV light, making them suitable for dynamic applications in various fields.

Case Studies

The following table summarizes notable case studies demonstrating the applications of this compound:

Propiedades

Número CAS |

4151-45-5 |

|---|---|

Fórmula molecular |

C9H7O2- |

Peso molecular |

147.15 g/mol |

Nombre IUPAC |

(E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6+ |

Clave InChI |

WBYWAXJHAXSJNI-VOTSOKGWSA-M |

SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-] |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C(=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C=CC(=O)[O-] |

Sinónimos |

cinnamic acid cinnamic acid, (trans)-(E)-isomer cinnamic acid, (Z)-isomer cinnamic acid, 13C-labeled cpd cinnamic acid, 14C-labeled cpd cinnamic acid, 14C-labeled cpd (E)-isomer cinnamic acid, 2-(13)C-labeled cpd cinnamic acid, 2-(14)C-labeled cpd cinnamic acid, 3-(14)C-labeled cpd cinnamic acid, 3H-labeled cpd (E)-isomer cinnamic acid, 3H-labeled cpd (Z)-isomer cinnamic acid, ion(1-) cinnamic acid, ion(1-)-(E)-isomer cinnamic acid, nickel (+2) salt cinnamic acid, potassium salt cinnamic acid, sodium salt cinnamic acid, sodium salt(E)-isomer cinnamic acid, sodium salt(Z)-isomer cinnamic acid, zinc salt(E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.